molecular formula C13H11ClF3NO B598763 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride CAS No. 1197234-79-9

4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride

Cat. No.: B598763
CAS No.: 1197234-79-9
M. Wt: 289.682
InChI Key: UNPGEDRKQMWGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and interactions.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9;/h1-8H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPGEDRKQMWGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661510
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197234-79-9
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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